

# An In-depth Technical Guide to $\gamma$ -L-Glutamyl-L-methionine

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## Compound of Interest

Compound Name: *H-Glu(Met-OH)-OH*

Cat. No.: *B106599*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of  $\gamma$ -L-Glutamyl-L-methionine. The information is tailored for professionals in research and drug development who require detailed technical data and experimental protocols.

## Chemical Structure and Identification

$\gamma$ -L-Glutamyl-L-methionine, systematically named (2S)-2-amino-5-[[[(1S)-1-carboxy-3-(methylsulfanyl)propyl]amino]-5-oxopentanoic acid, is a dipeptide formed from L-glutamic acid and L-methionine. The linkage between the two amino acids is an isopeptide bond between the  $\gamma$ -carboxyl group of the glutamic acid side chain and the  $\alpha$ -amino group of methionine. This is distinct from the more common  $\alpha$ -peptide bond.

Molecular Formula:  $C_{10}H_{18}N_2O_5S$

Chemical Structure:

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for  $\gamma$ -L-Glutamyl-L-methionine is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	278.33 g/mol
CAS Number	17663-87-5
Predicted pKa Values	The pKa values for the ionizable groups are estimated to be around 2.1 for the $\alpha$ -carboxyl group of methionine, 3.5-4.3 for the $\alpha$ -carboxyl and $\gamma$ -carboxyl groups of glutamic acid, and 9.2-9.8 for the $\alpha$ -amino groups.
Solubility	As a dipeptide with charged groups, it is expected to be soluble in water and aqueous buffers. Solubility in organic solvents is likely to be low. For hydrophobic peptides, dissolution can be aided by small amounts of DMSO or DMF followed by dilution in an aqueous buffer[1][2][3][4].
$^1\text{H}$ NMR (Predicted)	Predicted chemical shifts (in ppm, relative to a reference) would show signals corresponding to the $\alpha$ -hydrogens of both amino acid residues, the methylene groups in the side chains, and the methyl group of methionine.
$^{13}\text{C}$ NMR (Predicted)	Predicted chemical shifts would include signals for the carbonyl carbons of the peptide bond and carboxyl groups, the $\alpha$ -carbons, the methylene carbons of the side chains, and the methyl carbon of methionine.
Mass Spectrometry	The protonated molecule $[\text{M}+\text{H}]^+$ would have an $m/z$ of approximately 279.10. Characteristic fragmentation patterns for $\gamma$ -glutamyl peptides include the loss of the methionine residue to yield a fragment with $m/z$ 130, and the absence of a significant water loss peak, which distinguishes it from $\alpha$ -linked isomers[5][6].

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#### Infrared Spectroscopy

Expected characteristic absorption bands would include N-H stretching (around  $3300\text{ cm}^{-1}$ ), C=O stretching of the carboxylic acid and amide groups (around  $1650\text{-}1750\text{ cm}^{-1}$ ), and C-N stretching.

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## Experimental Protocols

Detailed methodologies for the synthesis and analysis of  $\gamma$ -L-Glutamyl-L-methionine are provided below.

This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis approach.

- **Resin Preparation:** Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or 2-chlorotrityl chloride resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the methionine residue by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
- **Coupling:** Activate the  $\gamma$ -carboxyl group of a protected L-glutamic acid derivative (e.g., Fmoc-L-Glu(OtBu)-OH). Use a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
- **Washing:** After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
- **Final Deprotection and Cleavage:** Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the dipeptide from the resin.
- **Purification:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- **Characterization:** Confirm the identity and purity of the synthesized  $\gamma$ -L-Glutamyl-L-methionine using mass spectrometry and NMR spectroscopy.

This method utilizes the transpeptidation activity of  $\gamma$ -glutamyltranspeptidase (GGT).

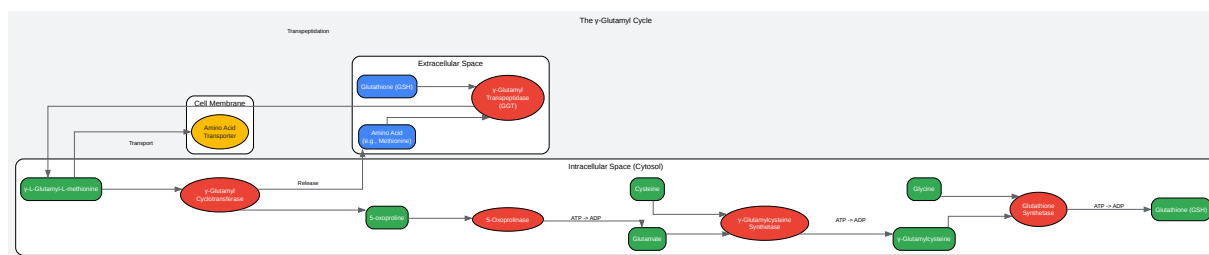
- **Reaction Setup:** Prepare a reaction mixture containing a  $\gamma$ -glutamyl donor (e.g., L-glutamine or glutathione), L-methionine as the acceptor, and purified  $\gamma$ -glutamyltranspeptidase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8-9).
- **Incubation:** Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., several hours to overnight) to allow for the synthesis of the dipeptide.
- **Reaction Termination:** Stop the reaction by heat inactivation of the enzyme or by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.
- **Purification:** Remove the precipitated enzyme by centrifugation. Purify the  $\gamma$ -L-Glutamyl-L-methionine from the supernatant using ion-exchange chromatography or RP-HPLC.<sup>[7][8]</sup>
- **Analysis:** Verify the product using analytical techniques such as LC-MS and NMR.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D<sub>2</sub>O). Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
- **Mass Spectrometry (MS):** Analyze the purified dipeptide using electrospray ionization mass spectrometry (ESI-MS). The sample is typically dissolved in a mixture of water and a volatile organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).
- **Infrared (IR) Spectroscopy:** Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

## Biological Significance and Signaling Pathway

$\gamma$ -L-Glutamyl-L-methionine is an intermediate in the  $\gamma$ -glutamyl cycle, a key metabolic pathway for glutathione (GSH) synthesis and degradation, and for the transport of amino acids across

the cell membrane.[9][10][11]

The diagram below illustrates the steps of the  $\gamma$ -glutamyl cycle and the role of  $\gamma$ -L-Glutamyl-L-methionine within this pathway.



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Caption: The  $\gamma$ -Glutamyl Cycle showing the formation and transport of  $\gamma$ -L-Glutamyl-L-methionine.

The cycle begins in the extracellular space where  $\gamma$ -glutamyl transpeptidase (GGT), a membrane-bound enzyme, catalyzes the transfer of the  $\gamma$ -glutamyl moiety from glutathione to an amino acid acceptor, such as methionine, to form  $\gamma$ -L-Glutamyl-L-methionine.[9][12] This dipeptide is then transported into the cell. Inside the cell,  $\gamma$ -glutamyl cyclotransferase acts on the dipeptide to release methionine and convert the glutamyl portion to 5-oxoproline. 5-oxoprolinase then converts 5-oxoproline back to glutamate in an ATP-dependent reaction. The released methionine becomes available for cellular processes, and the glutamate enters the glutathione synthesis pathway to regenerate glutathione, thus completing the cycle.[10][11] This cycle is crucial for maintaining cellular glutathione levels, which is a key antioxidant, and for amino acid transport.

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## References

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Enzymatic Synthesis of  $\gamma$ -Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9.  $\gamma$ -Glutamyl Cycle [flipper.diff.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12.  $\gamma$ -Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
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